2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone
Description
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated and trifluoromethyl-substituted acetophenone derivative. Its structure features bromine and chlorine at the 2' and 4' positions, respectively, and a trifluoromethyl group at the 6' position of the acetophenone backbone. This combination of electron-withdrawing substituents (Br, Cl, CF₃) imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and chlorine facilitate nucleophilic substitution reactions for further functionalization .
Properties
IUPAC Name |
1-[2-bromo-4-chloro-6-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDCFCKVUIRLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination of 4’-chloro-6’-(trifluoromethyl)acetophenone. One common method employs pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . The reaction time, temperature, and dosage of the brominating agent are crucial factors that influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization from petroleum ether to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce corresponding ketones and alcohols .
Scientific Research Applications
2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects: The trifluoromethyl group in 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone enhances electrophilicity at the carbonyl carbon compared to methoxy-substituted analogs, accelerating nucleophilic acyl substitution .
- Steric hindrance : The trifluoromethyl group at the 6' position may sterically hinder reactions at the 2' and 4' positions, unlike less bulky substituents in other compounds .
- Safety: Bromo- and chloro-substituted acetophenones (e.g., 2-Bromo-4'-methoxyacetophenone) require stringent safety protocols, including skin/eye protection and controlled handling, due to their irritant properties .
Biological Activity
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone
- Molecular Formula : C9H5BrClF3O
- Molecular Weight : 305.49 g/mol
The biological activity of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, chlorine, trifluoromethyl) enhances its reactivity and binding affinity. This compound may inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes in enzyme structures.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structure may facilitate interactions with bacterial cell membranes or metabolic pathways.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could be a pathway through which this compound exerts its effects.
Data Table: Comparative Biological Activities
| Compound Name | Structure Type | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone | Dichloro acetophenone | TBD | Antimicrobial, Enzyme Inhibition |
| 2,6-Dichloro-4-(trifluoromethoxy)aniline | Trifluoro anisole | 41 | Potent Enzyme Inhibition |
| 2,6-Dichloro-1,4-benzoquinone | Quinone derivative | TBD | Photosynthesis Inhibition |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that halogenated acetophenones exhibit significant antibacterial activity. For instance, compounds similar to 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition Studies : A study focusing on enzyme inhibition revealed that halogenated derivatives can effectively inhibit enzymes involved in microbial metabolism, leading to their antimicrobial properties .
- Comparative Analysis : The biological activity of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone was compared with other similar compounds. It was found that the presence of multiple halogens significantly enhances the inhibitory effects on various enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
